Cas no 1695270-00-8 (3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質
名前と識別子
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- EN300-1910693
- 1695270-00-8
- [3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
- 3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine
-
- インチ: 1S/C12H15BrFN/c1-12(2)9(6-15)11(12)8-5-7(14)3-4-10(8)13/h3-5,9,11H,6,15H2,1-2H3
- InChIKey: WZDBYMIUDKQHGS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1C1C(CN)C1(C)C)F
計算された属性
- せいみつぶんしりょう: 271.03719g/mol
- どういたいしつりょう: 271.03719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3
3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1910693-1.0g |
[3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1695270-00-8 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1910693-5.0g |
[3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1695270-00-8 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1910693-0.05g |
[3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1695270-00-8 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1910693-0.5g |
[3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1695270-00-8 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1910693-10g |
[3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1695270-00-8 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1910693-0.25g |
[3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1695270-00-8 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1910693-10.0g |
[3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1695270-00-8 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1910693-5g |
[3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1695270-00-8 | 5g |
$3065.0 | 2023-09-17 | ||
Enamine | EN300-1910693-0.1g |
[3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1695270-00-8 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1910693-2.5g |
[3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |
1695270-00-8 | 2.5g |
$2071.0 | 2023-09-17 |
3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamineに関する追加情報
Introduction to 3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 1695270-00-8)
3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine, identified by its CAS number 1695270-00-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopropyl backbone and aromatic substituents, which often contribute to its unique chemical and biological properties. The presence of both bromo and fluoro substituents on the phenyl ring introduces additional layers of complexity, making this molecule a promising candidate for further exploration in drug discovery and development.
The structural features of 3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine make it an intriguing subject for synthetic chemists and biologists alike. The cyclopropyl group, known for its rigidity and stability, can influence the conformational flexibility of the molecule, while the bromo and fluoro atoms provide sites for further functionalization and interaction with biological targets. These characteristics have led to its investigation in various therapeutic contexts, particularly in the search for novel pharmacological agents.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders, cancer, and inflammation. The aromatic ring system in 3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine suggests potential interactions with enzymes and receptors involved in these processes. For instance, the bromo substituent can mimic the binding properties of natural substrates or inhibitors, while the fluoro atom can enhance metabolic stability and bioavailability. Such features are crucial for designing compounds that exhibit high selectivity and efficacy.
One of the most compelling aspects of this compound is its potential application in the synthesis of more complex derivatives. Researchers have leveraged its structural framework to develop libraries of analogs that can be screened for biological activity. The cyclopropyl group serves as a versatile scaffold, allowing for modifications at multiple positions without compromising the core structure. This flexibility has been exploited in several high-throughput screening campaigns aimed at identifying lead compounds for drug development.
The bromo and fluoro substituents on the phenyl ring also play a critical role in determining the pharmacokinetic properties of 3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine. Fluorine atoms are well-known for their ability to improve binding affinity and reduce metabolic degradation, whereas bromine atoms can participate in cross-coupling reactions that extend synthetic pathways. These attributes make this compound a valuable building block for medicinal chemists seeking to optimize their drug candidates.
Recent advancements in computational chemistry have further enhanced the utility of 3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine. Molecular modeling studies have revealed insights into its interactions with potential biological targets, providing a rational basis for designing next-generation analogs. These simulations have highlighted key regions on the molecule where modifications could enhance potency or selectivity. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and bring new therapeutic agents to market more efficiently.
The pharmaceutical industry has been particularly interested in exploring the potential of this compound as a starting point for drug development. Its unique structural features offer opportunities to address unmet medical needs across various therapeutic areas. For example, derivatives of 3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine have shown promise in preclinical studies as inhibitors of kinases and other enzymes implicated in cancer progression. The ability to fine-tune its properties through structural modifications has made it a cornerstone in several research projects aimed at developing novel treatments.
In conclusion, 3-(2-bromo-5-fluorophenyl)-2,2-dimethylcyclopropylmethanamine represents a significant advancement in pharmaceutical chemistry. Its combination of structural complexity and functional versatility makes it an ideal candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics that address some of today's most pressing medical challenges.
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